molecular formula C13H9FN2O B3082360 Phenol, 2-(1H-benzimidazol-2-yl)-4-fluoro- CAS No. 112291-47-1

Phenol, 2-(1H-benzimidazol-2-yl)-4-fluoro-

Cat. No. B3082360
CAS RN: 112291-47-1
M. Wt: 228.22 g/mol
InChI Key: UVJSLXFXDCVSRL-UHFFFAOYSA-N
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Description

Phenol, 2-(1H-benzimidazol-2-yl)-4-fluoro-, also known as 2-(1H-Benzimidazol-2-yl)phenol, is a compound that is essentially planar . The imidazole ring makes a dihedral angle with the attached benzene ring . An intramolecular O-H⋯N hydrogen bond generates an S(6) ring motif . In the crystal, molecules are linked through N-H⋯O hydrogen bonds, forming chains propagating in [001] .


Synthesis Analysis

The synthesis of 2-(1H-Benzimidazol-2-yl)phenol derivatives has been achieved from p-N,N-diethyl amino salicylaldehyde with different substituted o-phenylenediamine or o-aminophenol or o-aminothiophenol . The synthesized compounds show single absorption and dual emission with a large Stokes shift .


Molecular Structure Analysis

The molecular structure of 2-(1H-Benzimidazol-2-yl)phenol is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds . The benzimidazole core is planar . The crystal packing also features four π-π stacking interactions involving the imidazole ring, fused benzene ring, and attached benzene ring system .


Chemical Reactions Analysis

The chemical properties of 2-(1H-benzimidazol-2-yl) phenol (2-Bip) and its interaction mechanism with sequence-specific DNA have been examined with Differential Pulse Voltammetry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1H-Benzimidazol-2-yl)phenol include its planar molecular structure and its ability to form chains propagating in [001] through N-H⋯O hydrogen bonds in the crystal . It also shows single absorption and dual emission with a large Stokes shift .

Scientific Research Applications

Fluorescent Sensors for Metal Ions

Phenol derivatives, including 2-(1H-benzimidazol-2-yl)-4-fluoro-phenol, have been used in the synthesis of fluorescent sensors. A study by Suman et al., 2019 demonstrated the use of benzimidazole-based azomethines as sensors for Al3+ and Zn2+ ions, showing large Stokes shifts and good sensitivity in detecting these metal ions.

Inhibitors of DNA Topoisomerase

Benzimidazole derivatives are active as inhibitors of type I DNA topoisomerases, a crucial aspect for cancer treatment and genetic studies. Alpan et al., 2007 synthesized 1H-benzimidazole derivatives and evaluated their effects on mammalian type I DNA topoisomerase activity.

Inhibition of Carbonic Anhydrase Isoforms

New phenolic Mannich bases incorporating benzimidazole, synthesized from 4-(1H-benzimidazol-2-yl)phenol, have moderate inhibitory properties against human carbonic anhydrase isoforms. This was reported by Gul et al., 2016 and has implications in pharmacology and enzymology.

Photophysical Properties

The photophysical properties of 2-substituted benzimidazole derivatives have been extensively studied. Padalkar et al., 2011 synthesized novel fluorescent derivatives and analyzed their solvent polarity effects on absorption-emission properties, contributing to the understanding of fluorescence mechanisms in these compounds.

Coordination Compounds

Benzimidazole phenol derivatives are useful in forming coordination compounds with metals. Esparza-Ruiz et al., 2009 investigated the reactions of 2-(1H-benzimidazol-2-yl)phenol with various tin compounds, leading to the synthesis of new coordination compounds with potential applications in catalysis and materials science.

Antimicrobial Agents

The derivatives of 2-(1H-benzimidazol-2-yl)phenol have shown antimicrobial properties. Padalkar et al., 2016 synthesized a series of such derivatives and evaluated their antibacterial and antifungal activities, indicating their potential use as antimicrobial agents.

Corrosion Inhibitors

Benzimidazole derivatives, including those derived from 2-(1H-benzimidazol-2-yl)phenol, have been used as corrosion inhibitors. Yadav et al., 2016 conducted studies on synthesized benzimidazole derivatives, demonstrating their effectiveness in inhibiting corrosion of steel in acidic environments.

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJSLXFXDCVSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80764133
Record name 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-fluorocyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80764133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112291-47-1
Record name 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-fluorocyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80764133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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